molecular formula C11H20N2O2 B8053416 tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B8053416
M. Wt: 212.29 g/mol
InChI Key: JRZFZVWZIJNIEQ-VGMNWLOBSA-N
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Description

tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structure, which includes a seven-membered ring with an amino group and a tert-butyl ester. It is used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic ketone.

    Amination: The ketone undergoes amination to introduce the amino group.

    Esterification: The final step involves esterification with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using bulk reactors to handle larger volumes of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

    Purification: Employing industrial purification techniques like crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, secondary amines, tertiary amines, and substituted esters.

Scientific Research Applications

tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

tert-Butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl ester group also provides stability and allows for controlled release of the active amino compound.

Properties

IUPAC Name

tert-butyl (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000870-15-4
Record name rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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